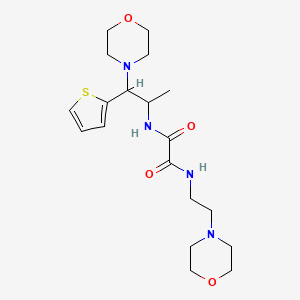
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound featuring morpholine and thiophene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with morpholine to form a Schiff base. This intermediate is then reduced to yield the corresponding amine.
Alkylation: The amine is then alkylated with 2-bromo-1-chloropropane to introduce the propyl chain.
Oxalamide Formation: The final step involves the reaction of the alkylated amine with oxalyl chloride and morpholine to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4), to yield the corresponding amine.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-alkyl or N-acyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of morpholine and thiophene rings suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The morpholine rings could facilitate binding to biological targets, while the thiophene ring might participate in π-π interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(1-morpholino-1-(phenyl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-(1-piperidino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure but with piperidine rings instead of morpholine rings.
Uniqueness
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is unique due to the combination of morpholine and thiophene rings, which confer distinct chemical properties. This combination allows for unique interactions in both chemical and biological contexts, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-15(17(16-3-2-14-28-16)23-8-12-27-13-9-23)21-19(25)18(24)20-4-5-22-6-10-26-11-7-22/h2-3,14-15,17H,4-13H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPTUAMTGUCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













